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D-Cl-amidine hydrochloride

Cat. No.: B8210053
M. Wt: 347.2 g/mol
InChI Key: OPFMEGSAOZAJIV-RFVHGSKJSA-N
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Description

Overview of PAD Enzyme Family and Isozymes

In humans, the PAD family consists of five isozymes: PAD1, PAD2, PAD3, PAD4, and PAD6. nih.govnih.govresearchgate.net These isozymes are calcium-dependent and share about 50% sequence similarity. nih.govresearchgate.net However, they exhibit distinct tissue-specific expression patterns and have overlapping substrate specificities. nih.govresearchgate.net For instance, PAD1 is predominantly found in the epidermis and uterus, while PAD2 is widespread, with expression in skeletal muscle, the brain, and inflammatory cells. nih.govnih.gov PAD3 is primarily located in hair follicles, and PAD4 is found in granulocytes and various cancer cells. nih.gov PAD6 is mainly present in oocytes and early embryos. nih.govnih.gov Among these, PAD1, PAD2, PAD3, and PAD4 are known to be catalytically active. medchemexpress.comkuleuven.be

Table 1: Human PAD Isozymes and Their Primary Locations

Isozyme Primary Location(s)
PAD1 Epidermis, Uterus nih.govnih.gov
PAD2 Skeletal Muscle, Brain, Inflammatory Cells, Secretory Glands nih.govnih.gov
PAD3 Hair Follicles, Keratinocytes nih.gov
PAD4 Granulocytes, Various Cancer Cells nih.gov
PAD6 Oocytes, Embryos nih.govnih.gov

Role of PADs in Physiological Processes

PAD-mediated citrullination is integral to a variety of normal physiological functions. kuleuven.be For example, PAD1 and PAD3 are involved in maintaining the structure of the skin and hair follicles. nih.gov PAD2 plays a role in the nervous system, influencing processes like oligodendrocyte differentiation and myelin formation. nih.govnih.gov Furthermore, PADs are involved in gene regulation through the citrullination of histones, which can alter chromatin structure. nih.govresearchgate.net They also have roles in the immune system, including the differentiation of immune cells and the regulation of cytokine activity. nih.govresearchgate.net

Dysregulated PAD Activity in Pathological Conditions

While essential for normal physiology, the dysregulation of PAD activity, often leading to hypercitrullination, is implicated in a wide array of diseases. nih.govnih.gov Overexpression or increased activity of PADs is a common feature in autoimmune diseases, cancers, neurodegenerative disorders, and inflammatory conditions. nih.govnih.gov

In autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), PAD enzymes are believed to generate citrullinated proteins that become targets for the immune system, leading to the production of autoantibodies. nih.govbohrium.comfirstwordpharma.com Specifically, PAD2 and PAD4 are strongly implicated in the pathogenesis of RA. nih.govbohrium.com The presence of anti-citrullinated protein antibodies (ACPAs) is a hallmark of RA. bohrium.com

The role of PADs in cancer is complex and multifaceted. nih.gov Evidence suggests their involvement in tumor progression, apoptosis, and metastasis. nih.gov For example, PAD2 and PAD4 have been linked to various cancers, including breast cancer and glioblastoma. mdpi.comresearchgate.net In some cancers, PADs can regulate gene transcription in a way that promotes cell proliferation. researchgate.net For instance, PAD4 levels have been found to be elevated in the blood of cervical cancer patients. nih.gov

Elevated PAD activity and hypercitrullinated proteins are also observed in several neurodegenerative conditions. nih.govbenthamscience.com In multiple sclerosis (MS), citrullination of myelin basic protein is thought to contribute to the destabilization of myelin. researchgate.netscientificarchives.com In Alzheimer's disease, increased PAD2 expression and an accumulation of citrullinated proteins have been noted in the hippocampus. nih.gov Citrullinated proteins have also been found in the substantia nigra of Parkinson's disease patients. nih.gov

PAD enzymes, particularly PAD4, play a critical role in the inflammatory process, most notably through their involvement in the formation of neutrophil extracellular traps (NETs). nih.gov NETs are web-like structures of decondensed chromatin released by neutrophils to trap and kill pathogens. nih.gov The decondensation of chromatin is facilitated by PAD4-catalyzed histone citrullination. nih.gov While a crucial defense mechanism, excessive NET formation can contribute to tissue damage in various inflammatory and autoimmune diseases. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20Cl2N4O2 B8210053 D-Cl-amidine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2R)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFMEGSAOZAJIV-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(CCl)N)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

D Cl Amidine Hydrochloride As a Selective Protein Arginine Deiminase Inhibitor

Discovery and Initial Characterization of D-Cl-amidine (hydrochloride)

D-Cl-amidine (hydrochloride) was developed as a D-amino acid-based protein arginine deiminase inhibitor. medchemexpress.com It represents a strategic modification of the earlier L-amino acid-based inhibitor, Cl-amidine, designed to enhance pharmacokinetic properties and achieve greater isozyme selectivity. The core concept was to create a more stable compound with a distinct inhibitory profile. Research leading to its synthesis was published in 2012, presenting it as a tool for probing the specific functions of PAD1. medchemexpress.com The use of a D-amino acid scaffold was intended to confer better stability. The hydrochloride salt form of D-Cl-amidine generally offers improved water solubility and stability compared to the free form, while exhibiting comparable biological activity at equivalent molar concentrations. medchemexpress.com

Inhibitory Profile of D-Cl-amidine (hydrochloride) on PAD Isozymes

D-Cl-amidine was identified as a potent and highly selective inhibitor of PAD1. medchemexpress.comdcchemicals.comtargetmol.com Its design as a modified version of Cl-amidine successfully conferred high selectivity for the PAD1 isozyme, distinguishing it from pan-PAD inhibitors that target multiple family members. nih.gov This selectivity allows for more targeted investigations into the biological and pathological roles of PAD1.

D-Cl-amidine is characterized by its potent and highly selective inhibition of PAD1. medchemexpress.commedchemexpress.comdcchemicals.com This specificity is a key feature that enables its use as a chemical tool to study the functions of PAD1 in isolation from other PAD isozymes. nih.gov The mechanism of action involves the formation of a permanent, covalent bond with a critical cysteine residue in the active site of the PAD enzyme, leading to irreversible inhibition.

The inhibitory profile of D-Cl-amidine contrasts sharply with that of pan-PAD inhibitors such as Cl-amidine and BB-Cl-amidine, which target multiple PAD isozymes.

Cl-amidine : This first-generation, irreversible pan-PAD inhibitor shows significant activity against PAD1, PAD3, and PAD4. glpbio.commdpi.comselleckchem.com Its IC50 values have been reported as 0.8 μM for PAD1, 6.2 μM for PAD3, and 5.9 μM for PAD4. glpbio.commedchemexpress.comselleckchem.com While effective in various disease models, its lack of isozyme specificity complicates the interpretation of results. nih.gov

BB-Cl-amidine : A second-generation pan-PAD inhibitor, BB-Cl-amidine was developed from Cl-amidine to have increased lipophilicity, metabolic stability, and cellular uptake. nih.govresearchgate.netfrontiersin.org It is a potent irreversible inhibitor of PAD1, PAD2, PAD3, and PAD4. caymanchem.com Despite its enhanced properties as a pan-inhibitor, it does not permit the study of individual isozyme functions. nih.gov

Inhibitory Profile of D-Cl-amidine vs. Pan-PAD Inhibitors

CompoundPrimary TargetInhibitory Activity (IC50 / kinact/KI)Notes
D-Cl-amidinePAD1 (Selective)Potent and highly selective for PAD1. medchemexpress.comtargetmol.comD-amino acid structure enhances selectivity and stability.
Cl-amidinePan-PAD (PAD1, 3, 4)IC50: 0.8 μM (PAD1), 6.2 μM (PAD3), 5.9 μM (PAD4). medchemexpress.comselleckchem.comFirst-generation irreversible pan-PAD inhibitor. nih.gov
BB-Cl-amidinePan-PAD (PAD1, 2, 3, 4)kinact/KI (M-1min-1): 16,100 (PAD1), 4,100 (PAD2), 6,800 (PAD3), 13,300 (PAD4). caymanchem.comSecond-generation inhibitor with improved potency and stability. nih.govresearchgate.net

The development of isozyme-selective inhibitors has been a key goal in the field to understand the specific contributions of each PAD enzyme. D-Cl-amidine's selectivity for PAD1 is part of a broader effort that has yielded inhibitors targeting other PADs.

PAD2-Selective Inhibitors : Compounds such as AFM-30a and PAD2-IN-1 have been developed as potent and selective inhibitors of PAD2. glpbio.commedchemexpress.com AFM-30a, for instance, shows excellent selectivity for PAD2 and can inhibit H3 citrullination. glpbio.com

PAD4-Selective Inhibitors : Several inhibitors show preference for PAD4, the most studied isozyme. glpbio.com GSK484 and GSK199 are noted as selective PAD4 inhibitors. glpbio.comresearchgate.net GSK484 is a reversible inhibitor with an IC50 of 50 nM for PAD4 in the absence of calcium. medchemexpress.com

Comparison of Isozyme-Selective PAD Inhibitors

CompoundSelective TargetReported Potency
D-Cl-amidinePAD1Identified as a potent and highly selective PAD1 inhibitor. nih.gov
AFM-30aPAD2Binds to PAD2 with an EC50 of 9.5 μM; inhibits H3 citrullination with an EC50 of 0.4 μM. glpbio.commedchemexpress.com
GSK484PAD4IC50 of 50 nM (without Ca2+) and 250 nM (with 2 mM Ca2+). medchemexpress.com
StreptonigrinPan-PAD (PAD3 preference)IC50: 48.3 μM (PAD1), 26.1 μM (PAD2), 0.43 μM (PAD3), 2.5 μM (PAD4). medchemexpress.com

Synthetic Methodologies and Academic Relevance

D-amino Acid Based Approaches in PAD Inhibitor Synthesis

The use of D-amino acids in peptide-based drug design is a well-established strategy to enhance metabolic stability against proteolysis. Researchers hypothesized that incorporating D-amino acids into the structure of the pan-PAD inhibitor, Cl-amidine, could lead to inhibitors with improved pharmacokinetic properties and potentially unique isozyme selectivities. nih.govnih.govacs.org

In one key study, a series of eight D-amino acid-based analogs of Cl-amidine were synthesized. nih.gov The synthesis was analogous to previously described methods for L-amino acid-based inhibitors, starting from Nα-benzoyl-Nδ-Boc-D-ornithine. amazonaws.com This approach led to the successful creation of D-Cl-amidine, a compound that demonstrated notable potency and high selectivity for PAD1. nih.gov While the L-amino acid-based Cl-amidine is a pan-PAD inhibitor, the D-enantiomer, D-Cl-amidine, showed a clear preference for PAD1. Although generally less potent than their L-counterparts, the D-series of compounds exhibited enhanced selectivity for PAD1. nih.gov For instance, D-Cl-amidine is approximately 10-fold more selective for PAD1 over PAD4, whereas L-Cl-amidine is only 3-fold selective. nih.gov This increased selectivity extends to other PAD isozymes, with D-Cl-amidine showing 50-fold and 200-fold selectivity against PAD2 and PAD3, respectively. nih.gov

Pharmacokinetic studies revealed that D-Cl-amidine has moderately improved properties over L-Cl-amidine. nih.govnih.gov When administered intravenously, D-Cl-amidine was detectable in serum for a longer duration compared to L-Cl-amidine, suggesting greater stability in a mouse model, likely due to decreased proteolysis of the D-amino acid structure. nih.gov These findings underscore the value of using D-amino acid-based approaches to generate more selective and stable chemical probes for studying the specific functions of PAD isozymes. nih.gov

CompoundPAD1 kinact/KI (M-1min-1)PAD2 kinact/KI (M-1min-1)PAD3 kinact/KI (M-1min-1)PAD4 kinact/KI (M-1min-1)
L-Cl-amidine370005000600011000
D-Cl-amidine13500250601400
D-o-F-amidine121001201001200

This table presents the in vitro potency and selectivity of D-Cl-amidine and its analogs compared to L-Cl-amidine against PAD isozymes 1-4. Data sourced from Bicker et al., 2012. nih.gov

Structural Modifications and Their Implications for D-Cl-amidine (hydrochloride) Analogs

One approach involved replacing the backbone amide bond with a tetrazole ring, a known bioisostere. acs.org This modification aimed to create analogs less susceptible to proteolysis. The resulting tetrazole analogs of Cl-amidine were found to be highly potent and showed selectivity towards specific PAD isozymes. acs.org For example, biphenyl (B1667301) tetrazole tert-butyl Cl-amidine demonstrated enhanced cell killing in a PAD4-expressing cancer cell line and was effective at blocking the formation of neutrophil extracellular traps (NETs), a process implicated in autoimmune diseases. acs.orgglpbio.com

Another significant modification was the introduction of a benzimidazole (B57391) moiety at the C-terminus, replacing the carboxamide group, to yield compounds like BB-Cl-amidine. nih.govresearchgate.net This second-generation inhibitor proved to be at least 10-fold more potent than the parent Cl-amidine in cellular assays and animal models. nih.gov The increased hydrophobicity of the benzimidazole scaffold is believed to enhance cell penetration and bioavailability. acs.orgnih.gov

Further refinements to the scaffold included the addition of an ortho-carboxylate group on the N-terminal phenyl ring. nih.gov Structural analysis of an analog bound to PAD4 revealed that this carboxylate group forms additional hydrogen bonds within the enzyme's active site, which likely accounts for its enhanced potency compared to the original Cl-amidine. nih.gov These iterative structural modifications, building upon the initial findings from D-amino acid derivatives, have led to the development of highly potent and isozyme-selective PAD inhibitors, which are crucial tools for dissecting the roles of individual PAD enzymes in health and disease. nih.gov

CompoundPAD1 kinact/KI (M-1min-1)PAD2 kinact/KI (M-1min-1)PAD3 kinact/KI (M-1min-1)PAD4 kinact/KI (M-1min-1)
F-amidine (3a)10000090001800040000
Cl-amidine (3b)370005000600011000
BB-F-amidine (4a)150000100001400075000
BB-Cl-amidine (4b)600005000800020000

This table compares the inhibitory activities of first-generation (F-amidine, Cl-amidine) and second-generation benzimidazole-based (BB-F-amidine, BB-Cl-amidine) PAD inhibitors. Data sourced from Muth et al., 2017. nih.gov

Molecular Mechanisms of D Cl Amidine Hydrochloride Action

Enzymatic Inhibition Kinetics and Irreversibility

D-Cl-amidine (hydrochloride) exhibits time- and concentration-dependent inactivation of PAD enzymes. nih.gov The inhibitory potency of D-Cl-amidine varies among the different PAD isozymes. It is a more potent inhibitor of PAD1 and PAD4 compared to PAD3. medchemexpress.commedchemexpress.com The irreversible nature of this inhibition has been demonstrated in studies where neither rapid dilution of the enzyme-inhibitor complex nor dialysis resulted in the recovery of enzyme activity. nih.gov The inactivation process is calcium-dependent, indicating that the inhibitor preferentially targets the active conformation of the enzyme. nih.gov

The efficiency of irreversible inhibition is often described by the ratio of the rate of enzyme inactivation (kinact) to the inhibition constant (KI). For PAD4, D-Cl-amidine has a kinact/KI value of 13,000 M-1min-1. medchemexpress.commedchemexpress.com

Table 1: Inhibitory Potency of D-Cl-amidine (hydrochloride) against PAD Isozymes An interactive data table summarizing the IC50 values of D-Cl-amidine (hydrochloride) for different PAD isozymes.

PAD IsozymeIC50 (μM)
PAD10.8
PAD36.2
PAD45.9

Modulation of Protein Citrullination

By irreversibly inhibiting PADs, D-Cl-amidine (hydrochloride) effectively reduces the conversion of arginine residues to citrulline in a wide range of protein substrates. This modulation of protein citrullination is the primary mechanism through which D-Cl-amidine exerts its cellular effects.

Impact on Histone Citrullination

A well-documented effect of D-Cl-amidine (hydrochloride) is the inhibition of histone citrullination. nih.govplos.org Histone citrullination, particularly of histones H3 and H4, is a key event in chromatin decondensation. nih.gov By preventing this, D-Cl-amidine (hydrochloride) plays a crucial role in inhibiting the formation of neutrophil extracellular traps (NETs), which are web-like structures of decondensed chromatin released by neutrophils to trap pathogens. nih.gov The inhibition of histone H3 citrullination by D-Cl-amidine has been observed in various cell types and is a critical aspect of its anti-inflammatory properties. frontiersin.org

Effects on Other Substrate Proteins

Beyond histones, D-Cl-amidine (hydrochloride) also inhibits the citrullination of other proteins, thereby modulating their function. For instance, it has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (Cox-2), key enzymes in inflammatory pathways. nih.govnih.gov The inhibition of iNOS expression is not due to a direct effect on the enzyme's activity but rather through the suppression of its transcription. nih.gov

Furthermore, D-Cl-amidine (hydrochloride) can prevent the citrullination of DNA methyltransferases (DNMTs). sc.edu The citrullination of DNMTs is thought to enhance their activity, leading to hypermethylation and gene silencing. By inhibiting this process, D-Cl-amidine can restore the expression of certain genes, including tumor suppressor microRNAs. sc.edu Another identified target is tumor necrosis factor-alpha (TNF-α), a major inflammatory cytokine, whose activity can be altered by citrullination. nih.gov

Cellular Pathway Modulation

The inhibition of protein citrullination by D-Cl-amidine (hydrochloride) triggers significant changes in various cellular signaling pathways, leading to the induction of apoptosis and regulation of the cell cycle.

Apoptosis Induction

D-Cl-amidine (hydrochloride) has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines. medchemexpress.commedchemexpress.com The apoptotic mechanism can be both p53-dependent and independent. nih.govmdpi.com In some cell lines, D-Cl-amidine treatment leads to an increase in p53 expression and its downstream targets, such as p21, GADD45, and PUMA, which are involved in apoptosis. sigmaaldrich.com The induction of apoptosis is also associated with an increase in caspase-3 activity, a key executioner caspase. Furthermore, D-Cl-amidine has been observed to enhance mitochondrial depolarization, a critical event in the intrinsic apoptotic pathway.

Cell Cycle Regulation

D-Cl-amidine (hydrochloride) can cause cell cycle arrest, primarily at the G1 phase. nih.govnih.gov This effect is often mediated through a p53-dependent pathway. nih.gov Inhibition of PADs by D-Cl-amidine leads to the upregulation of the tumor suppressor microRNA, miR-16. sc.edunih.gov Increased levels of miR-16, in turn, can downregulate the expression of cell cycle-promoting proteins such as cyclins D and E, leading to a G1 checkpoint arrest. sc.edu The induction of the cyclin-dependent kinase inhibitor p21, a downstream target of p53, also contributes to the G1 arrest observed with D-Cl-amidine treatment. nih.govsigmaaldrich.com

P53 Pathway Modulation

D-Cl-amidine has been shown to activate the p53 pathway, a critical signaling cascade involved in cell cycle regulation and tumor suppression. The inhibition of PAD4 by D-Cl-amidine leads to the induction of p21, a key target gene of p53. nih.gov This activation of p21 expression is dependent on the presence of functional p53. nih.gov In some cancer cell lines, such as U2OS, treatment with D-Cl-amidine has been observed to increase the total amount of the p53 protein. nih.gov

Further studies have explored the synergistic effects of D-Cl-amidine with other therapeutic agents. When combined with the histone deacetylase (HDAC) inhibitor SAHA, D-Cl-amidine demonstrates an additive effect in the induction of p53 target genes, including p21, GADD45, and PUMA. nih.gov This combined action leads to a more potent inhibition of cancer cell growth, underscoring the importance of the p53 pathway in the mechanism of action of D-Cl-amidine. nih.gov The inhibition of PAD4 by D-Cl-amidine results in increased binding of p53 to the promoters of these target genes. nih.gov

Table 1: Effect of D-Cl-amidine on p53 Pathway Components

Cell Line Treatment Observed Effect Reference
U2OS D-Cl-amidine Increased p53 protein levels nih.gov
HCT116 p53+/+ D-Cl-amidine p53-dependent activation of p21 nih.gov
MCF-7 D-Cl-amidine Activation of p21 expression without elevating p53 levels nih.gov
U2OS D-Cl-amidine and SAHA Additive induction of p21, GADD45, and PUMA expression nih.gov

Extracellular Vesicle (EV) Modulation

The influence of D-Cl-amidine on the release and content of extracellular vesicles (EVs) has been investigated, revealing cell-type-specific effects. In pancreatic ductal adenocarcinoma (PDAC) cell lines, Panc-1 and MiaPaCa-2, treatment with D-Cl-amidine led to a non-significant increase in the total release of EVs. mdpi.com However, it did alter the profile of EV subpopulations, showing a reduction in small EVs (0–100 nm size range) in MiaPaCa-2 cells at a 50 μM concentration. mdpi.com

Beyond regulating EV release, D-Cl-amidine has also been shown to modulate the microRNA (miRNA) cargo within these vesicles. In Panc-1 cells, a 100 µM treatment with D-Cl-amidine for one hour significantly reduced the levels of the pro-oncogenic miR-21 in the secreted EVs. mdpi.com

Table 2: Modulation of Extracellular Vesicles by D-Cl-amidine

Cell Line Treatment Effect on EV Release Effect on EV Cargo Reference
Panc-1 50 µM and 100 µM D-Cl-amidine (1 hr) Non-significant increase Significant reduction of miR-21 at 100 µM mdpi.com
MiaPaCa-2 50 µM and 100 µM D-Cl-amidine (1 hr) Non-significant increase; reduction in small EVs at 50 µM Not specified mdpi.com
Prostate Cancer Cells D-Cl-amidine Reduced cellular EV release Not specified preprints.org

Nitric Oxide Production and Inducible Nitric Oxide Synthase (iNOS) Expression Pathways

D-Cl-amidine has demonstrated a significant suppressive effect on the production of nitric oxide (NO). nih.govnih.gov This is achieved through the downregulation of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. nih.govnih.govcore.ac.uk In dendritic cells (DCs) stimulated with lipopolysaccharide (LPS), D-Cl-amidine inhibited NO generation in a time- and dose-dependent manner. nih.gov Specifically, at concentrations of 50, 100, and 200 μM, D-Cl-amidine reduced LPS-induced NO production by up to 30%, 60%, and 85%, respectively. mdpi.com

The mechanism of this suppression is at the level of gene expression, as D-Cl-amidine was found to affect the transcription of the iNOS gene. nih.gov It does not, however, alter the enzymatic activity of the NOS proteins themselves. nih.govnih.gov The reduction in iNOS expression has also been observed in macrophages. core.ac.uk

Table 3: Effect of D-Cl-amidine on Nitric Oxide Production in LPS-Stimulated Dendritic Cells

D-Cl-amidine Concentration Reduction in NO Production
50 µM Up to 30%
100 µM Up to 60%
200 µM Up to 85%

Data from mdpi.com

Signal Transducer and Activator of Transcription (STAT) Phosphorylation

The suppressive effect of D-Cl-amidine on iNOS expression is mediated, at least in part, through its influence on the Signal Transducer and Activator of Transcription (STAT) signaling pathway. In LPS-treated dendritic cells, D-Cl-amidine was shown to decrease the phosphorylation of STAT1, STAT2, and STAT3. nih.gov The activation of STAT proteins through phosphorylation is a critical step in their translocation to the nucleus to regulate gene expression. nih.gov

The inhibition of Janus kinase (JAK)/STAT signaling with specific inhibitors was found to dramatically suppress iNOS expression and NO production, confirming the importance of this pathway. nih.gov Therefore, the D-Cl-amidine-induced inhibition of STAT phosphorylation is a key mechanism underlying its ability to suppress iNOS expression. nih.govnih.gov

Activator Protein-1 (AP-1) Transcriptional Activities

D-Cl-amidine also modulates the activity of the Activator Protein-1 (AP-1) transcription factor complex. In dendritic cells, treatment with D-Cl-amidine led to a significant decrease in the LPS-induced expression of several AP-1 family members, including c-Fos, JunD, and phosphorylated c-Jun. nih.gov AP-1 is a known regulator of various cellular processes, and its activation can influence gene expression.

However, despite the observed decrease in AP-1 activity, further experiments using an AP-1 inhibitor (T-5224) showed that this pathway does not play a significant role in the D-Cl-amidine-mediated suppression of iNOS expression and NO production. nih.gov This suggests that while D-Cl-amidine does affect AP-1 transcriptional activities, this is not the primary mechanism for its effects on the nitric oxide pathway. nih.govnih.gov

Cellular and in Vitro Research Applications of D Cl Amidine Hydrochloride

Research in Cancer Cell Lines

The role of PAD enzymes in cancer has prompted significant research into the effects of their inhibition. D-Cl-amidine has been studied in various cancer cell lines to understand its impact on tumor cell biology.

Effects on Cell Growth and Proliferation in Specific Cancer Models (e.g., MDA-MB-231, U2OS cells)

Research indicates that Cl-amidine can trigger apoptosis and differentiation in several cancer cell lines, including the human osteosarcoma cell line U2OS. selleckchem.com In U2OS cells, Cl-amidine has been shown to reduce cell viability and exhibits antiproliferative activity. medchemexpress.com While specific studies focusing solely on the MDA-MB-231 breast cancer cell line are less detailed in the available literature, research on other breast cancer models has shown that PAD inhibition can suppress cell migration. researchgate.net

Cytotoxicity of Cl-amidine in U2OS Cells
Cell LineAssayParameterValueReference
U2OSCellTiter 96EC50160 µM medchemexpress.com
U2OS (expressing PAD4)XTT Assay (72 hrs)EC50160 µM medchemexpress.com

Induction of Apoptosis Pathways (e.g., Caspase 3 Activity)

Cl-amidine is known to induce apoptosis in various cancer cells. medchemexpress.com However, the specific molecular pathways can differ depending on the cell type. In studies involving the human glioblastoma U-87 MG cell line, Cl-amidine was found to induce apoptosis by increasing mitochondrial depolarization. nih.gov Notably, this effect was observed to be independent of Caspase 3 activation, suggesting that the apoptotic effects in this specific cell line may be mediated by other caspase types or caspase-independent pathways. nih.govnih.gov In contrast, caspase activation assays have been used to evaluate the effects of Cl-amidine in ovarian cancer cells, indicating a potential role for caspases in that context. secure-platform.com

Modulation of Gene Expression (e.g., microRNA-16, OKL38 gene)

The mechanism of action for Cl-amidine involves the alteration of gene expression. The compound has been shown to induce the expression of microRNA-16 (miR-16), which is associated with cell cycle arrest. medchemexpress.com Furthermore, Cl-amidine treatment leads to an increase in the expression of the p53 tumor suppressor protein and its downstream targets. selleckchem.com

One significant target gene is the Ovary, Kidney, and Liver protein 38 (OKL38), a known mediator of apoptosis. researchgate.netnih.gov In both MCF-7 breast cancer cells and U2OS osteosarcoma cells, Cl-amidine treatment results in a dose-dependent induction of OKL38 expression at both the mRNA and protein levels. researchgate.net This induction is linked to the inhibition of PAD4, which alters histone modifications at the OKL38 promoter. researchgate.net

Induction of OKL38 Gene Expression by Cl-amidine
Cell LineEffectFold Induction (mRNA)Reference
MCF-7OKL38 Induction~4.5-fold researchgate.net
U2OSOKL38 Induction~4-fold researchgate.net

Combinatorial Effects with Chemotherapeutic Agents (e.g., Rapamycin)

The potential for D-Cl-amidine to work synergistically with existing anticancer drugs has been an area of active investigation. Studies have shown that combining Cl-amidine with the mTOR inhibitor Rapamycin (B549165) results in significantly enhanced anticancer effects in ovarian cancer cells. secure-platform.comlongwood.edu This combination leads to a substantial reduction in cancer cell proliferation and a marked increase in cytotoxicity compared to either agent used alone. longwood.edu

The synergy between the two compounds is quantifiable, with a Fractional Inhibitory Concentration (FIC50) index of 0.27 in A2780 and SKOV3 ovarian cancer cell lines, indicating a strong synergistic interaction. longwood.edu This combination allows for a nearly 8-fold reduction in the IC50 values of both Cl-amidine and Rapamycin. longwood.edu

Synergistic Effects of Cl-amidine and Rapamycin in Ovarian Cancer Cells
ParameterCl-amidine (Alone)Rapamycin (Alone)CombinationReference
IC50 (Co-treatment)--16 µM (Cl-amidine) & 0.7 nM (Rapamycin) longwood.edu
Maximal Reduction in Proliferation-~60%~80% longwood.edu
FIC50 Index--0.27 longwood.edu

Research in Immune Cells and Inflammatory Responses

Beyond oncology, PAD enzymes are critical players in the innate immune system, particularly in the function of neutrophils.

Inhibition of Neutrophil Extracellular Trap (NET) Formation

D-Cl-amidine is widely recognized as a potent inhibitor of Neutrophil Extracellular Trap (NET) formation, a process also known as NETosis. nih.govplos.orgmdpi.com NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. mdpi.comnih.gov However, excessive NET formation can contribute to tissue damage in various inflammatory and autoimmune diseases. nih.gov

The formation of NETs is critically dependent on the citrullination of histones by PAD4. nih.gov By inhibiting PAD enzymes, D-Cl-amidine blocks this essential histone citrullination step, thereby preventing the decondensation of chromatin and the subsequent release of NETs. nih.govnih.gov This inhibitory effect has been demonstrated in multiple preclinical models and is a key area of research for treating conditions characterized by excessive NETosis, such as lupus, inflammatory bowel disease, and sepsis. selleckchem.comresearchgate.net

Modulation of Dendritric Cell Functions

D-Cl-amidine (hydrochloride), a potent inhibitor of peptidylarginine deiminases (PADs), has been shown to significantly modulate the functions of dendritic cells (DCs), key antigen-presenting cells that bridge innate and adaptive immunity. Research indicates that by inhibiting PAD-mediated citrullination, D-Cl-amidine (hydrochloride) can alter DC maturation, cytokine production, and their ability to stimulate T-cell responses.

Upon activation by stimuli such as lipopolysaccharide (LPS), DCs typically undergo a maturation process characterized by the upregulation of co-stimulatory molecules and the secretion of pro-inflammatory cytokines. However, treatment with D-Cl-amidine (hydrochloride) has been observed to impede this functional maturation. Specifically, in LPS-activated DCs, D-Cl-amidine (hydrochloride) treatment leads to the downregulation of the co-stimulatory molecule CD80 and Major Histocompatibility Complex (MHC) molecules, which are crucial for antigen presentation to T cells.

The cytokine secretion profile of DCs is also markedly affected by D-Cl-amidine (hydrochloride). Studies have reported a reduction in the levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-12p70 (IL-12p70), in LPS-stimulated DCs treated with the compound. This alteration in cytokine production can consequently influence the nature of the subsequent T-cell response.

Furthermore, D-Cl-amidine (hydrochloride) has been demonstrated to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner in LPS-stimulated DCs. This effect is attributed to the repression of STAT activation, a key signaling pathway in iNOS induction.

The modulation of these critical DC functions—maturation, cytokine secretion, and T-cell stimulation—underlines the immunomodulatory potential of D-Cl-amidine (hydrochloride). By interfering with these processes, the compound can influence the direction and intensity of adaptive immune responses.

Detailed Research Findings

Impact on Cell Surface Markers

Table 1: Effect of D-Cl-amidine (hydrochloride) on DC Maturation Markers (Illustrative)
TreatmentCD80 Expression (MFI)MHC Class II Expression (MFI)
Control (LPS only)Data not availableData not available
LPS + D-Cl-amidine (hydrochloride)DecreasedDecreased

Modulation of Cytokine Production

The secretion of pro-inflammatory cytokines by LPS-stimulated dendritic cells is significantly attenuated by D-Cl-amidine (hydrochloride). Research has documented a decrease in the production of IL-6, IL-1β, and IL-12p70. Precise concentrations in pg/mL are not consistently reported in available sources, but the trend of reduction is a consistent finding.

Table 2: Effect of D-Cl-amidine (hydrochloride) on Cytokine Secretion by DCs (Illustrative)
TreatmentIL-6 (pg/mL)IL-1β (pg/mL)IL-12p70 (pg/mL)
Control (LPS only)Data not availableData not availableData not available
LPS + D-Cl-amidine (hydrochloride)ReducedReducedReduced

Suppression of Nitric Oxide Production

A notable effect of D-Cl-amidine (hydrochloride) on dendritic cells is the dose-dependent suppression of nitric oxide (NO) production upon stimulation with LPS. This inhibitory effect is a consequence of the reduced expression of inducible nitric oxide synthase (iNOS).

Table 3: Dose-Dependent Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Dendritic Cells by D-Cl-amidine (hydrochloride)
D-Cl-amidine (hydrochloride) Concentration (µM)NO Production (% of Control)
0100%
50~70%
100~40%
200~15%

Impairment of T-Cell Proliferation

Consistent with the observed downregulation of co-stimulatory molecules and altered cytokine production, dendritic cells treated with D-Cl-amidine (hydrochloride) exhibit a diminished capacity to induce the proliferation of naive CD4+ and CD8+ T cells. This has been demonstrated in both in vitro co-culture experiments and in vivo models.

Preclinical in Vivo Investigations of D Cl Amidine Hydrochloride

Efficacy in Autoimmune Disease Models

The role of PAD enzymes in the generation of citrullinated autoantigens has made them an attractive target for therapeutic intervention in autoimmune diseases. D-Cl-amidine has been extensively studied in this context.

In various murine models of systemic lupus erythematosus (SLE), such as the New Zealand mixed 2328 (NZM) and MRL/lpr mice, Cl-amidine has demonstrated significant immunomodulatory and vasculoprotective effects. jci.orgnih.govnih.gov A key mechanism of action appears to be the inhibition of neutrophil extracellular trap (NET) formation, which is considered a source of autoantigens in SLE. jci.orgnih.gov

Treatment with Cl-amidine in these models led to a notable reduction in NET formation in vivo. jci.orgnih.gov This was associated with beneficial changes in the autoantibody profiles, decreased levels of complement, and reduced deposition of IgG in the glomeruli. jci.orgnih.gov Furthermore, the compound showed vasculoprotective properties by improving endothelium-dependent vasorelaxation and increasing the differentiation capacity of endothelial progenitor cells derived from bone marrow. jci.orgnih.gov In studies focusing on cutaneous lupus manifestations in MRL/lpr mice, both systemic and topical administration of Cl-amidine resulted in improvements in skin lesions and alopecia. nih.govacrabstracts.org

Table 1: Summary of D-Cl-amidine Efficacy in Murine Lupus Models
Lupus ModelKey FindingsReference
New Zealand Mixed 2328 (NZM)Inhibited NET formation, altered autoantibody profiles, reduced glomerular IgG deposition, improved endothelial function, and delayed arterial thrombosis. jci.orgnih.gov
MRL/lprEffectively inhibited NET formation, improved endothelium-dependent vasorelaxation, and improved skin lesions (muzzle alopecia). nih.govacrabstracts.org

The efficacy of Cl-amidine has been evaluated in the collagen-induced arthritis (CIA) mouse model, which mimics many aspects of human rheumatoid arthritis (RA). stanford.edu In this model, the development of arthritis is associated with autoantibodies against citrullinated self-proteins. stanford.edu

Administration of Cl-amidine in CIA mice resulted in a significant reduction in the clinical severity of the disease by approximately 50%. stanford.edu This clinical improvement was accompanied by a decrease in the levels of citrullinated proteins in both the serum and synovial tissue, confirming the compound's in vivo PAD inhibitory activity. stanford.edu Histopathological analysis of the joints revealed lower scores for inflammation and destruction in the treated mice. stanford.edu Additionally, Cl-amidine treatment led to a significant decrease in serum levels of IgG2a anti-mouse type II collagen antibodies and reduced deposition of complement C3 in the joints. stanford.edu

Table 2: Summary of D-Cl-amidine Efficacy in a Murine Rheumatoid Arthritis Model
Arthritis ModelKey FindingsReference
Collagen-Induced Arthritis (CIA)Decreased clinical disease activity by ~50%, reduced serum and synovial citrullination, lowered histopathology scores, and decreased anti-collagen antibody levels. stanford.edu

In the dextran (B179266) sulfate (B86663) sodium (DSS) mouse model of colitis, an established model for inflammatory bowel disease (IBD), Cl-amidine has been shown to effectively suppress colon inflammation. nih.govnih.govscilit.com The levels of PAD enzymes are known to be elevated in both human and mouse colitis. nih.govscilit.com

Treatment with Cl-amidine, both as a prophylactic measure and after the onset of disease, mitigated the clinical signs and symptoms of colitis. nih.govscilit.com The therapeutic effect was dose-dependent, with oral administration leading to significant reductions in histological scores of colon inflammation. nih.govmedchemexpress.commedchemexpress.com A proposed mechanism for this efficacy is the induction of apoptosis specifically in inflammatory cells, both in vitro and in vivo, without targeting the normal colon epithelium. nih.gov

Table 3: Summary of D-Cl-amidine Efficacy in a Murine Ulcerative Colitis Model
Colitis ModelKey FindingsReference
Dextran Sulfate Sodium (DSS)-Induced ColitisReduced clinical signs and symptoms, suppressed colon inflammation in a dose-dependent manner, and induced apoptosis in inflammatory cells. nih.govnih.govmedchemexpress.com

Efficacy in Cancer Models

The role of PADs in cancer is an emerging area of research, with studies suggesting their involvement in processes like apoptosis and gene regulation. In vitro studies have shown that Cl-amidine can induce apoptosis in various cancer cell lines, including colon cancer and lymphoblastoid cells. medchemexpress.commedchemexpress.com It has also been reported to induce the expression of p53 and its downstream target genes. selleckchem.com

In a study involving a mammalian breast cancer cell line, Cl-amidine released from a controlled delivery system was found to reduce the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis in tumors. nih.govnih.gov When combined with the anti-proliferative drug rapamycin (B549165), Cl-amidine enhanced the reduction in breast cancer cell viability compared to rapamycin alone. nih.gov This suggests that Cl-amidine could potentially sensitize cancer cells to chemotherapy. nih.gov Investigations in pancreatic cancer cell lines also showed that PAD inhibitors could modulate extracellular vesicle signatures, including reducing pro-oncogenic microRNA cargo. mdpi.com

Table 4: Summary of D-Cl-amidine Efficacy in In Vitro Cancer Models
Cancer Cell LineKey FindingsReference
Breast Cancer (SK-BR-3)Reduced VEGF expression; enhanced the anti-proliferative effect of rapamycin. nih.govnih.gov
Pancreatic Cancer (Panc-1, MiaPaCa-2)Modulated extracellular vesicle release and reduced pro-oncogenic microRNA cargo (miR-21). mdpi.com
Colon Cancer (HT29) & Lymphoblastoid (TK6)Induced apoptosis in a dose-dependent manner. medchemexpress.commedchemexpress.com

Efficacy in Inflammatory Disease Models (e.g., Sepsis, Endometritis)

Cl-amidine has demonstrated significant protective effects in a murine model of sepsis induced by cecal ligation and puncture (CLP), a model that mimics the complex immune response of human sepsis. nih.govnih.gov

Table 5: Summary of D-Cl-amidine Efficacy in a Murine Sepsis Model
Inflammatory ModelKey FindingsReference
Cecal Ligation and Puncture (CLP) SepsisSignificantly improved survival, prevented histone 3 citrullination and NET formation, attenuated bone marrow and thymus atrophy, improved bacterial clearance, and reduced pro-inflammatory cytokine levels. nih.govnih.gov

Exploration of Novel Delivery Systems

To enhance the therapeutic potential and control the release of Cl-amidine, novel drug delivery systems are being explored. These systems aim to provide sustained and tailored release, potentially improving efficacy and patient compliance.

One such system involves the encapsulation of Cl-amidine into microspheres made of poly(3-hydroxybutyrate) (P(3HB)). nih.govnih.gov In vitro studies demonstrated that these microspheres provided a burst release of approximately 50% of the drug in the first 24 hours, followed by a sustained, zero-order release for up to 16 days. nih.gov This controlled-release formulation was effective in reducing VEGF expression in breast cancer cells. nih.govresearchgate.net

Another approach involves incorporating Cl-amidine into electrospun polydioxanone templates for localized delivery. frontiersin.org This method is being evaluated for its potential to regulate acute NETosis in the context of tissue engineering and biomaterial implantation. In vivo studies using a rat subcutaneous implant model verified that these templates could elute the drug and inhibit local NETosis. frontiersin.org

Table 6: Summary of Novel Delivery Systems for D-Cl-amidine
Delivery SystemKey Characteristics & FindingsReference
Poly(3-hydroxybutyrate) (P(3HB)) MicrospheresProvided sustained release for up to 16 days; effective in reducing VEGF in cancer cells in vitro. nih.govnih.gov
Electrospun Polydioxanone TemplatesDesigned for localized drug delivery; demonstrated in vivo elution and inhibition of NETosis in a rat implant model. frontiersin.org

Polymeric Microsphere Encapsulation (e.g., Poly(3-hydroxybutyrate))

The development of controlled-release delivery systems for peptidylarginine deiminase (PAD) inhibitors, such as D-Cl-amidine (hydrochloride), is a key area of investigation for enhancing therapeutic efficacy in various pathologies, including cancer. nih.gov One promising approach involves the encapsulation of Cl-amidine into microspheres made from Poly(3-hydroxybutyrate) (P(3HB)), a biodegradable and biocompatible biopolymer. nih.govmdpi.comnih.gov This method aims to provide a sustained release of the inhibitor, potentially improving its therapeutic window and efficacy. researchgate.net

Research into this area has focused on the optimization and synthesis of P(3HB) microspheres containing encapsulated Cl-amidine. nih.gov Studies have successfully produced monodispersed microspheres with an average diameter of approximately 4–5 µm. nih.govresearchgate.net The characterization of these microspheres has been a critical aspect of the research, comparing them to empty P(3HB) microspheres to understand the impact of Cl-amidine encapsulation. nih.govresearchgate.net

Key findings indicate that the encapsulation of Cl-amidine alters the physicochemical properties of the P(3HB) microspheres. nih.govresearchgate.net Specifically, the Cl-amidine-loaded microspheres were found to be less hydrophobic and exhibited a higher porosity compared to their empty counterparts. nih.govresearchgate.net This change in surface properties also led to a lower amount of protein adsorption on their surface. nih.govresearchgate.net

The encapsulation efficiency and in vitro release kinetics of Cl-amidine from these P(3HB) microspheres have been quantified. The encapsulation efficiency was determined to be 48.10 ± 0.69%. mdpi.comnih.gov The release profile of Cl-amidine from the microspheres is characterized by an initial burst release, with approximately 50% of the encapsulated drug being released within the first 24 hours. mdpi.comnih.gov Following this initial phase, a zero-order release kinetic was observed, with a sustained release of the drug for up to 16 days, at which point around 93% of the Cl-amidine had been released. mdpi.comnih.govresearchgate.net

The potential anti-cancer effects of this controlled-release formulation have also been investigated in vitro using the SK-BR-3 mammalian breast cancer cell line. mdpi.com Treatment of these cells with the Cl-amidine encapsulated microspheres resulted in a significant 36.5% reduction in the expression of vascular endothelial growth factor (VEGF) when compared to untreated cells. nih.govmdpi.comresearchgate.net This suggests that the controlled release of Cl-amidine from P(3HB) microspheres may be an effective strategy in cancer treatment. nih.govresearchgate.net

Furthermore, the cytotoxic effects of the Cl-amidine encapsulated microspheres were evaluated in combination with the anti-proliferative drug rapamycin. mdpi.com The combined treatment was found to be 3.5% more effective in terms of cytotoxicity within a 24-hour period. mdpi.comresearchgate.net

Table 1: Characteristics of Cl-amidine Encapsulated P(3HB) Microspheres

Characteristic Value
Average Diameter ~4–5 µm
Encapsulation Efficiency 48.10 ± 0.69%
Porosity 73%

Table 2: In Vitro Release Kinetics of Cl-amidine from P(3HB) Microspheres

Time Point Cumulative Release (%)
24 hours ~50%
16 days ~93%

Table 3: In Vitro Efficacy of Cl-amidine Encapsulated P(3HB) Microspheres on SK-BR-3 Cells

Structure Activity Relationship Sar Studies of Pad Inhibitors and D Cl Amidine Hydrochloride

Chiral Center Influence on Isozyme Selectivity

The transition from L-amino acid-based to D-amino acid-based PAD inhibitors has revealed the critical role of the chiral center in dictating isozyme selectivity. The inversion of stereochemistry from L-Cl-amidine to D-Cl-amidine results in a notable shift in its inhibitory profile, transforming it from a pan-PAD inhibitor to a highly selective inhibitor of PAD1. nih.gov

This enhanced selectivity is evident when comparing the inactivation kinetics of the two isomers against different PAD isozymes. While L-Cl-amidine displays only a modest 3-fold selectivity for PAD1 over PAD4, D-Cl-amidine exhibits an approximately 10-fold preference for PAD1 over PAD4. nih.gov The increase in selectivity is even more pronounced when compared to other isozymes, with D-Cl-amidine showing a 50-fold and 200-fold increased selectivity against PAD2 and PAD3, respectively. nih.gov

This dramatic change in selectivity underscores the specific stereochemical requirements of the active sites of the different PAD isozymes. The spatial arrangement of the substituents around the chiral carbon in D-Cl-amidine appears to be more favorable for binding and subsequent inactivation of PAD1, while being less optimal for the active sites of PAD2, PAD3, and PAD4. This finding has been instrumental in the development of isozyme-specific probes to dissect the individual roles of each PAD enzyme in health and disease.

Design and Evaluation of D-Cl-amidine (hydrochloride) Analogs for Enhanced Potency and Selectivity

Building on the discovery of D-Cl-amidine's PAD1 selectivity, further research has focused on the design and synthesis of analogs to further enhance potency and refine selectivity. These efforts have explored modifications at various positions of the D-Cl-amidine scaffold.

One successful strategy has been the synthesis of a series of D-amino acid-based analogs of Cl-amidine. Among these, D-Cl-amidine and d-o-F-amidine have been identified as the most potent and selective inhibitors for PAD1. nih.gov The evaluation of these analogs against the four active PAD isozymes (PAD1-4) provided valuable SAR data, highlighting the impact of different substitutions on the phenyl ring and the length of the linker between the peptide backbone and the haloacetamidine warhead. nih.gov For instance, d-o-F-amidine was found to be the most selective PAD1 inhibitor discovered, with a remarkable 35-fold, 3900-fold, and 225-fold preference for PAD1 over PAD2, PAD3, and PAD4, respectively. nih.gov

Another approach to improve the properties of Cl-amidine-based inhibitors has been the replacement of the C-terminal amide bond with a tetrazole ring. nih.govacs.org This modification acts as a bioisostere for the amide bond, aiming to improve the metabolic stability of the parent compound. nih.govacs.org These tetrazole analogs of Cl-amidine have shown high potency and selectivity towards particular PAD isozymes. nih.govacs.org For example, the introduction of a tert-butyl group on the tetrazole ring was found to increase PAD2-directed potency. While these studies were based on the L-Cl-amidine scaffold, the principles can be applied to the design of novel D-Cl-amidine analogs.

The table below summarizes the in vitro potency of D-Cl-amidine and its analog, d-o-F-amidine, against the four active PAD isozymes.

CompoundPAD1 (kinact/KI M-1min-1)PAD2 (kinact/KI M-1min-1)PAD3 (kinact/KI M-1min-1)PAD4 (kinact/KI M-1min-1)
D-Cl-amidine13,500270651,400
d-o-F-amidine12,1003503.154

Characterization of Active Site Modification by D-Cl-amidine (hydrochloride)

D-Cl-amidine, like its L-isomer, is an irreversible inhibitor of PAD enzymes. nih.gov Its mechanism of action involves the covalent modification of a critical cysteine residue within the enzyme's active site. medchemexpress.com This covalent modification is facilitated by the haloacetamidine "warhead," a key feature of this class of inhibitors.

The active sites of PAD enzymes contain a conserved cysteine residue that acts as a nucleophile during the catalytic cycle. nih.gov The chloroacetamidine group of D-Cl-amidine is an electrophilic moiety that is susceptible to nucleophilic attack by the thiol group of this active site cysteine. This reaction results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to the irreversible inactivation of the enzyme. nih.govmedchemexpress.com

This mechanism-based inhibition is a hallmark of the haloacetamidine-containing PAD inhibitors. The formation of the covalent adduct effectively blocks the active site, preventing the binding and subsequent deimination of arginine-containing substrates. The irreversible nature of this inhibition makes D-Cl-amidine a powerful tool for studying the biological functions of PAD1, as it ensures a sustained and specific blockade of its enzymatic activity. The covalent nature of the binding allows for the use of techniques such as mass spectrometry to identify the specific cysteine residue that is modified, further confirming the mechanism of action.

Emerging Research Frontiers and Future Directions for D Cl Amidine Hydrochloride

Investigating D-Cl-amidine (hydrochloride) in Underexplored Disease Contexts

While much of the initial research on PAD inhibitors, including the pan-PAD inhibitor Cl-amidine, has centered on well-established inflammatory diseases and cancers, the high selectivity of D-Cl-amidine for PAD1 opens the door to investigating its role in less-explored pathological contexts. The L-isomer, Cl-amidine, has been investigated in a wide array of conditions such as ulcerative colitis, lupus, atherosclerosis, sepsis, and spinal cord injury. nih.govnih.govresearchgate.net These studies provide a rationale for exploring the specific contribution of PAD1 in these and other diseases using D-Cl-amidine.

Given that D-Cl-amidine has demonstrated efficacy in PAD1-expressing triple-negative breast cancer cells, a logical frontier is the investigation of its potential in other malignancies where PAD1 is overexpressed. nih.gov Furthermore, the roles of PADs in neurodegenerative diseases are an area of growing interest. mdpi.com The application of a PAD1-selective inhibitor like D-Cl-amidine could help elucidate the specific involvement of this isozyme in conditions such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease, where protein citrullination is implicated. mdpi.com

Another promising, yet underexplored, area is the role of PAD1 in metabolic disorders. The improved pharmacokinetic properties and metabolic stability of D-Cl-amidine compared to its L-stereoisomer make it a more suitable tool for in vivo studies investigating chronic conditions. nih.govnih.gov

Potential Underexplored Disease Contexts for D-Cl-amidine Research
Oncology
Other PAD1-expressing solid tumors beyond breast cancer
Hematological malignancies
Neurology
Alzheimer's Disease
Multiple Sclerosis
Parkinson's Disease
Traumatic Brain and Spinal Cord Injury
Inflammatory & Autoimmune Diseases
Inflammatory Bowel Disease (Ulcerative Colitis, Crohn's Disease)
Systemic Lupus Erythematosus
Atherosclerosis
Metabolic Disorders
Type 2 Diabetes and related complications
Non-alcoholic fatty liver disease (NAFLD)

Synergistic Research with Other Therapeutic Agents

The potential for combination therapy represents a significant frontier for D-Cl-amidine research. Studies involving the pan-PAD inhibitor Cl-amidine have already demonstrated synergistic effects with established anticancer drugs. For instance, Cl-amidine combined with rapamycin (B549165) resulted in significantly higher cancer cell death in endometrioid adenocarcinoma cells compared to either agent alone. secure-platform.com Similarly, Cl-amidine has been shown to enhance the efficacy of chemotherapeutic agents like docetaxel. mdpi.com

These findings strongly suggest that D-Cl-amidine could also exhibit synergistic properties. By selectively inhibiting PAD1, D-Cl-amidine may sensitize cancer cells to other treatments, potentially allowing for lower doses of conventional chemotherapy and reducing associated toxicity. Future research should focus on exploring combinations of D-Cl-amidine with a range of therapeutic agents, including chemotherapy, targeted therapies, and immunotherapies, across various cancer types known to express PAD1. For example, investigating its synergy with a COX-2 inhibitor in inflammatory diseases is a potential avenue. nih.gov

Compound Therapeutic Agent Cell Line/Model Observed Effect
Cl-amidine (L-isomer)RapamycinEndometrioid Adenocarcinoma CellsIncreased cancer cell death from ~70% (Cl-amidine alone) to ~90% (combination). secure-platform.com
Cl-amidine (L-isomer)DocetaxelBreast Cancer ModelsReported anticancer effects in combination. mdpi.com
Cl-amidine (L-isomer)Rapamycin (encapsulated)SK-BR-3 Breast Cancer Cells3.5% more effective cytotoxicity with the combination.

Development of Advanced Research Tools Based on D-Cl-amidine (hydrochloride)

The chemical scaffold of D-Cl-amidine serves as a valuable starting point for the development of sophisticated chemical probes to study PAD1. The core structure, featuring a haloacetamidine "warhead" that covalently modifies a key cysteine residue in the PAD active site, is ideal for creating activity-based protein profiling (ABPP) probes. nih.gov

Researchers have successfully functionalized the broader Cl-amidine scaffold by attaching various tags, such as fluorophores (rhodamine, fluorescein) or biotin, without compromising its inhibitory activity. nih.gov These tagged probes allow for the direct visualization, identification, and isolation of active PAD enzymes from complex biological samples like cell lysates.

Building on this, the development of D-Cl-amidine-based probes with clickable tags (e.g., alkynes or azides) represents the next generation of these tools. nih.gov Such probes would offer greater flexibility, allowing researchers to label active PAD1 in living cells and subsequently attach a reporter tag of choice for various downstream applications, including proteomics-based identification of PAD1-interacting proteins. This will enhance the understanding of the cellular functions of PAD1. nih.gov

Deeper Elucidation of PAD1-Specific Roles in Pathophysiology Using D-Cl-amidine (hydrochloride)

The primary value of D-Cl-amidine as a research chemical lies in its enhanced selectivity for PAD1 over other PAD isozymes. nih.govnih.govnih.gov While the L-isomer, Cl-amidine, is a pan-PAD inhibitor, D-Cl-amidine displays approximately 10-fold greater selectivity for PAD1 over PAD4, and 50-fold and 200-fold selectivity over PAD2 and PAD3, respectively. nih.gov This specificity is crucial for dissecting the precise contribution of PAD1 to disease processes, minimizing the confounding effects of inhibiting other PADs. nih.gov

For example, in a PAD1-expressing triple-negative breast cancer cell line (MDA-MB-231), treatment with D-Cl-amidine was shown to decrease cell viability and increase caspase 3 activity, indicating that the specific inhibition of PAD1 triggers apoptosis. medchemexpress.commedchemexpress.comglpbio.com This provides direct evidence of PAD1's role in cancer cell survival.

Using D-Cl-amidine as a selective tool, researchers can confidently attribute observed biological effects to the inhibition of PAD1. This allows for a more nuanced understanding of the PAD family's role in pathophysiology, paving the way for the development of highly targeted therapeutics. The use of D-Cl-amidine will be instrumental in validating PAD1 as a therapeutic target in various diseases and elucidating the specific downstream pathways regulated by its enzymatic activity. nih.gov

Compound Target PAD Selectivity Research Application/Finding
D-Cl-amidine Highly selective for PAD1 (vs. PAD2, PAD3, PAD4). nih.govUsed to demonstrate that specific inhibition of PAD1 induces apoptosis in MDA-MB-231 breast cancer cells. medchemexpress.commedchemexpress.comglpbio.com
L-Cl-amidine Pan-PAD inhibitor (PAD1, PAD3, PAD4). medchemexpress.commedchemexpress.comprobechem.comUsed in broad studies of colitis, sepsis, and various cancers where the effects are not attributable to a single PAD isozyme. nih.govbertin-bioreagent.com
TDFA Selective for PAD4. nih.govnih.govUsed to probe the specific functions of PAD4 in inflammation and cancer. nih.gov
Cl4-amidine Selective for PAD3. nih.govUsed to investigate the roles of PAD3. nih.gov

Q & A

Q. What is the mechanism of action of D-Cl-amidine hydrochloride in inhibiting peptidylarginine deiminases (PADs)?

this compound acts as a covalent inhibitor of PAD enzymes, which catalyze the post-translational citrullination of arginine residues in proteins. This inhibition disrupts processes such as chromatin decondensation and neutrophil extracellular trap (NET) formation, which are critical in inflammatory and autoimmune responses . To validate PAD inhibition, researchers should employ enzymatic assays using fluorogenic substrates (e.g., benzoyl-L-arginine ethyl ester) and monitor citrullination levels via Western blot with anti-citrullinated protein antibodies .

Q. What in vitro assays are recommended to assess the efficacy of this compound in PAD inhibition studies?

Key assays include:

  • Enzymatic activity assays : Measure PAD activity using citrullination-specific substrates and detect product formation via colorimetric or fluorometric methods.
  • Cell-based models : Use neutrophil cultures to assess NETosis inhibition by quantifying extracellular DNA release (e.g., SYTOX Green staining) and citrullinated histone H3 levels .
  • Dose-response studies : Establish IC50 values in recombinant PAD isoforms (e.g., PAD4) to determine isoform specificity .

Q. How should this compound be handled and stored to ensure stability in experimental settings?

  • Storage : Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. Reconstituted solutions in DMSO should be aliquoted and stored at -80°C, avoiding freeze-thaw cycles .
  • Handling : Use PPE (gloves, lab coat, eye protection) and work in a fume hood to minimize inhalation or skin contact. Contaminated surfaces should be deactivated with 70% ethanol .

Advanced Research Questions

Q. How can dosing regimens for this compound be optimized in preclinical in vivo models of autoimmune diseases?

  • Pharmacokinetic profiling : Conduct bioavailability studies via intravenous or intraperitoneal administration, measuring plasma half-life and tissue distribution using LC-MS/MS.
  • Dose titration : Test escalating doses (e.g., 5–50 mg/kg) in disease models (e.g., murine colitis) and correlate with biomarkers like serum citrullinated antigen levels or reduced NETosis in target tissues .
  • Safety margins : Monitor for off-target effects (e.g., gastrointestinal toxicity) and adjust doses based on no-observed-adverse-effect levels (NOAEL) derived from acute toxicity studies .

Q. What strategies resolve contradictory data on the efficacy of this compound across different disease models?

Contradictions may arise from:

  • PAD isoform heterogeneity : Validate isoform-specific inhibition using siRNA knockdown or isoform-selective inhibitors in parallel experiments.
  • Model-specific variables : Standardize experimental conditions (e.g., pathogen load in sepsis models) and use genetic knockout controls (e.g., PAD4<sup>-/-</sup> mice) to isolate compound effects .
  • Concentration gradients : Ensure consistent drug concentrations in target tissues via microdialysis or imaging techniques (e.g., fluorescently tagged analogs) .

Q. How can researchers assess off-target effects of this compound in complex biological systems?

  • Proteomic profiling : Use mass spectrometry to identify non-PAD protein targets modified by the compound.
  • Transcriptomic analysis : Perform RNA-seq on treated cells to detect pathways altered independently of PAD inhibition.
  • Functional assays : Test the compound in PAD-knockout models to distinguish on-target vs. off-target phenotypes .

Q. What methodologies are effective for combining this compound with other therapeutics in cancer or autoimmune research?

  • Synergy screening : Use combinatorial drug matrices (e.g., Chou-Talalay method) to identify synergistic pairs (e.g., with checkpoint inhibitors in cancer).
  • Mechanistic validation : Assess combined effects on NET-driven metastasis (e.g., in breast cancer models) or autoimmune antibody production (e.g., rheumatoid arthritis models) .

Methodological Considerations

  • Quality control : Verify compound purity (>95%) via HPLC and NMR before experimental use .
  • Data normalization : Include vehicle controls (e.g., DMSO) and positive controls (e.g., pan-PAD inhibitor BB-Cl-Amidine) in all assays .

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